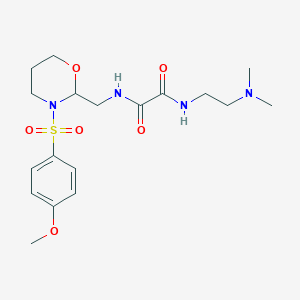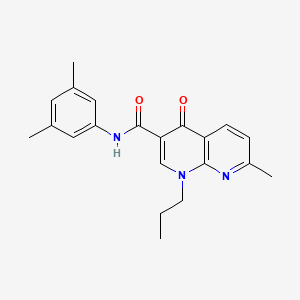
2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride” is a chemical compound that is part of the difluoromethylation processes. This field of research has seen significant advancements, particularly in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S .
Synthesis Analysis
The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of this compound is part of the broader field of difluoromethylation processes . The formation of X–CF2H bonds, where X can be oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the broader field of difluoromethylation processes . The formation of X–CF2H bonds, where X can be oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H .Wissenschaftliche Forschungsanwendungen
Activating Hydroxyl Groups for Biological Attachment
4-Fluorobenzenesulfonyl chloride, with its strong electron-withdrawing properties, has been demonstrated as an effective agent for activating hydroxyl groups on solid supports, enabling the covalent attachment of biological molecules. This activation facilitates the attachment of enzymes, antibodies, and other biologicals with excellent retention of biological function, indicating potential for therapeutic applications in bioselective separation processes (Chang et al., 1992).
Insights from Cyclodextrin and Surfactant Mixed Systems
The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC) in mixed systems of surfactants and cyclodextrins offer insights into the interactions between cyclodextrins and surfactants, which could be relevant for understanding the behavior of similar sulfonyl chlorides in complex mixtures (García‐Río et al., 2007).
Molecular and Spectroscopic Analysis
A detailed molecular structure, vibrational spectroscopic, and theoretical study on 4-Cyano-2-methoxybenzenesulfonyl Chloride (a compound with similarities to the target molecule) revealed insights into its spectroscopic properties and chemical significance. Such studies are crucial for understanding the electronic and structural properties of sulfonyl chloride derivatives, which have broad applications in chemical synthesis (Nagarajan & Krishnakumar, 2018).
Novel Reagents for HPLC Analysis
The development of new reagents, such as 4-methoxybenzenesulfonyl fluoride (MOBS-F), for the derivatization and analysis of compounds in biological samples by HPLC highlights the role of sulfonyl chloride derivatives in enhancing analytical methodologies. These novel reagents offer improved sensitivity and specificity for the detection of biological molecules, demonstrating the versatility of sulfonyl chloride derivatives in analytical chemistry (Wang et al., 2010).
Application in Synthetic Organic Chemistry
Sulfonyl chlorides, including those with methoxy groups, are pivotal in synthetic organic chemistry for the preparation of sulfonamides, amines, and other derivatives. These compounds serve as intermediates in the synthesis of a wide range of organic molecules with potential pharmaceutical applications, demonstrating the importance of sulfonyl chloride derivatives in the development of new therapeutic agents and materials (Fukuyama et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-4-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-14-5-2-3-7(15(9,12)13)6(4-5)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJAAYPGOPBBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)
![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)
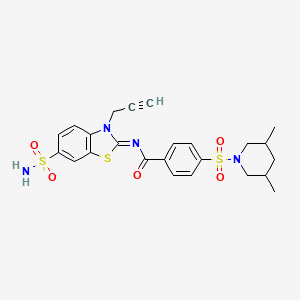
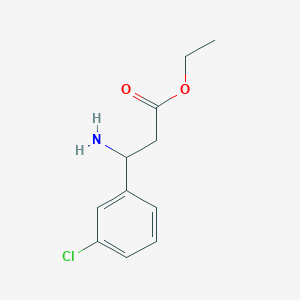
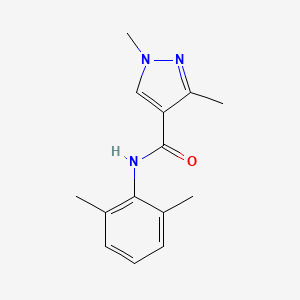
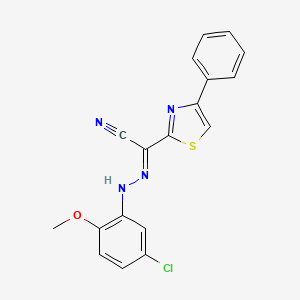
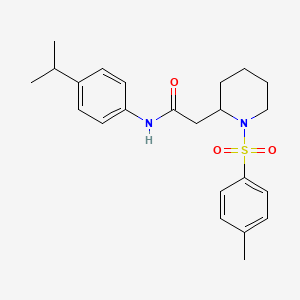

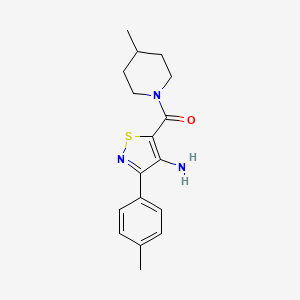
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)

